molecular formula C41H65N9O13 B12083957 [4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

カタログ番号: B12083957
分子量: 892.0 g/mol
InChIキー: LWZJKFNULKGJGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Mal-PEG4-VC-PAB-DMEA is synthesized through a series of chemical reactions that involve the incorporation of a Maleimide group. The synthetic route typically involves the following steps:

    Activation of PEG4: Polyethylene glycol (PEG4) is activated to introduce functional groups that can react with other molecules.

    Coupling with VC-PAB: The activated PEG4 is then coupled with valine-citrulline (VC) and para-aminobenzyl (PAB) spacers.

    Incorporation of DMEA: Finally, the cytotoxic agent DMEA is attached to the linker.

Industrial Production Methods

Industrial production of Mal-PEG4-VC-PAB-DMEA involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .

化学反応の分析

Types of Reactions

Mal-PEG4-VC-PAB-DMEA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the released cytotoxic agent (DMEA) and the cleaved linker components .

科学的研究の応用

Mal-PEG4-VC-PAB-DMEA has a wide range of scientific research applications:

作用機序

Mal-PEG4-VC-PAB-DMEA functions as a cleavable linker in antibody-drug conjugates. The Maleimide group reacts with thiol groups on antibodies, forming a stable bond. Upon reaching the target site, the linker is cleaved by proteolytic enzymes or acidic conditions, releasing the cytotoxic agent DMEA. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .

類似化合物との比較

Similar Compounds

Uniqueness

Mal-PEG4-VC-PAB-DMEA is unique due to its specific combination of a Maleimide group, PEG4 spacer, and the cytotoxic agent DMEA. This combination provides a balance of stability, cleavability, and efficacy, making it a valuable component in targeted cancer therapies .

特性

分子式

C41H65N9O13

分子量

892.0 g/mol

IUPAC名

[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57)

InChIキー

LWZJKFNULKGJGO-UHFFFAOYSA-N

正規SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。